(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
The compound “(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid” is a structurally complex molecule featuring a chiral (2R)-propanoic acid backbone modified with a 4,4-dimethyl-2,6-dioxocyclohexylidene group and a tert-butoxycarbonyl (Boc)-protected amino substituent. The cyclohexylidene moiety introduces conformational rigidity, while the Boc group enhances solubility and stability under synthetic conditions.
Properties
Molecular Formula |
C18H28N2O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24) |
InChI Key |
JONCDJKRGMZBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-DAP(DDE)-OH typically involves the protection of the amino groups of diaminopropionic acid. The tert-butoxycarbonyl (BOC) group is commonly used for this purpose. The synthesis can be summarized in the following steps:
Protection of the Amino Group: The amino group of diaminopropionic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the DDE Group: The DDE group is introduced by reacting the protected diaminopropionic acid with a suitable reagent under controlled conditions.
Industrial Production Methods
Industrial production of BOC-D-DAP(DDE)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of diaminopropionic acid are reacted with tert-butoxycarbonyl chloride.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
BOC-D-DAP(DDE)-OH undergoes various chemical reactions, including:
Deprotection: The BOC and DDE groups can be removed under acidic conditions to yield free diaminopropionic acid.
Substitution: The compound can undergo substitution reactions where the amino groups are replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the BOC group.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include free diaminopropionic acid and its various derivatives, depending on the specific reactions and conditions used.
Scientific Research Applications
BOC-D-DAP(DDE)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its protective groups.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules.
Drug Development: It is used in the development of peptide-based drugs.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of BOC-D-DAP(DDE)-OH involves the protection of amino groups during peptide synthesis. The BOC group prevents unwanted reactions, allowing for the selective formation of peptide bonds. The DDE group provides additional protection and can be selectively removed under specific conditions.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several classes of molecules:
(a) Rapamycin Derivatives (e.g., "Rapa" and Compounds 1/7)
- Structural Overlap: NMR studies of similar macrocyclic compounds (e.g., Rapa derivatives) reveal conserved chemical environments in regions distal to substituents, as seen in the nearly identical chemical shifts of most protons in compounds 1 and 7 compared to Rapa. This suggests the core scaffold of the target compound may exhibit predictable stability in non-substituted regions .
- Key Differences : Substituent-induced shifts occur in regions analogous to positions 29–36 and 39–44 (Figure 6 in ). For the target compound, the 4,4-dimethyl-2,6-dioxocyclohexylidene group likely alters electron density and steric hindrance, impacting binding affinity or metabolic stability compared to simpler cyclohexane derivatives .
(b) Propanoic Acid Derivatives
- (2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid (): Both compounds share a chiral propanoic acid backbone. Divergence: The target compound replaces the aromatic 4-hydroxyphenyl group with a cyclohexylidene system, reducing hydrogen-bond donors (2 vs. 1) and increasing hydrophobicity. This may enhance membrane permeability but reduce solubility in aqueous media .
- In contrast, the target’s cyclohexylidene group provides a planar, conjugated system that may stabilize π-π interactions in biological targets .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Properties
Mechanistic Insights from Lumping Strategies
highlights that compounds with similar functional groups (e.g., carbonyls, amines) can be grouped into surrogate categories for predictive modeling. The target compound’s dione and Boc-protected amine align with “lumped” reactivity profiles of carbonyl-rich molecules, suggesting shared degradation pathways (e.g., hydrolysis of esters/amides) or oxidative stability . However, its unique cyclohexylidene system may require distinct handling in computational models due to conjugation effects absent in simpler analogues.
Biological Activity
The compound (2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid , known for its complex structure and potential biological activities, has garnered attention in pharmacological research. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula : C31H36N2O6
- CAS Number : 1228900-15-9
- Molecular Weight : 532.64 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of dioxocyclohexylidene groups may enhance its ability to scavenge free radicals.
- Anti-inflammatory Properties : The amino acid structure suggests potential modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in cell lines treated with hydrogen peroxide, indicating its potential as a protective agent against oxidative damage .
- Anti-inflammatory Effects : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a notable decrease in the secretion of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses .
- Enzyme Interaction : The compound was found to inhibit the activity of certain enzymes involved in lipid metabolism, which could have implications for conditions such as obesity and diabetes .
Synthesis Methods
The synthesis of this compound involves multiple steps:
- Formation of Dioxocyclohexylidene : Initial reactions involve cyclization processes to form the dioxocyclohexylidene moiety.
- Amine Coupling : The ethylamino group is introduced through coupling reactions with appropriate amines.
- Final Modifications : Protecting groups are added and subsequently removed to yield the final product with high purity.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Cyclization to form dioxocyclohexylidene |
| Step 2 | Coupling with ethylamine |
| Step 3 | Deprotection and purification |
Q & A
Basic: What stereoselective synthesis methods ensure high enantiomeric purity of the compound?
Methodological Answer:
To achieve high enantiomeric purity, utilize chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts for amino acid coupling). Monitor purity via chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy. Impurity profiling using reference standards (e.g., EP-grade impurities in ) ensures compliance with pharmacopeial thresholds (≤0.15% for critical impurities).
Basic: Which analytical techniques are optimal for characterizing stereochemistry and functional groups?
Methodological Answer:
- NMR : Use H-C HSQC to confirm the (2R)-configuration and cyclohexylidene geometry.
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., CHNO, M.W. 309.36) and fragmentation patterns .
- FTIR : Identify carbonyl stretches (1670–1750 cm) from the dioxocyclohexylidene and Boc groups .
Advanced: How to design experiments to assess metabolic stability in hepatic models?
Methodological Answer:
- In vitro microsomal assays : Incubate the compound with human liver microsomes (HLM) and NADPH, then quantify parent compound degradation via LC-MS/MS.
- Metabolite identification : Use high-resolution tandem MS (e.g., Q-TOF) to detect hydroxylation or deamination products. Reference environmental fate studies ( ) for abiotic/biotic transformation protocols .
- Kinetic parameters : Calculate intrinsic clearance (CL) using the substrate depletion method.
Advanced: How to resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
- Orthogonal assays : Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts.
- Allosteric site analysis : Perform site-directed mutagenesis on target enzymes (e.g., proteases) to confirm binding regions.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, K) to distinguish competitive vs. non-competitive inhibition .
Basic: What are key considerations for impurity profiling during synthesis?
Methodological Answer:
- HPLC-UV/Vis : Use gradient elution (C18 columns, 0.1% TFA in water/acetonitrile) to separate impurities like de-Boc derivatives or cyclohexylidene isomers .
- Reference standards : Cross-validate against EP-grade impurities (e.g., 2-phenylpropenoic acid analogs in ) .
- Forced degradation : Expose the compound to heat, light, and pH extremes to identify labile functional groups (e.g., Boc cleavage under acidic conditions).
Advanced: How to evaluate environmental persistence and degradation pathways?
Methodological Answer:
- OECD 301B test : Measure biodegradability in aqueous media under aerobic conditions.
- Photolysis studies : Expose the compound to UV light (254 nm) and analyze degradation products via LC-HRMS, referencing environmental fate frameworks ( ) .
- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity (EC) of degradation byproducts.
Distinction Between Basic and Advanced Questions
- Basic : Focus on synthesis, characterization, and foundational assays (e.g., FAQs 1, 2, 5).
- Advanced : Address mechanistic studies, data reconciliation, and environmental impact (e.g., FAQs 3, 4, 6).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
